molecular formula C20H22N2O2 B12003177 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline CAS No. 15832-21-0

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline

Cat. No.: B12003177
CAS No.: 15832-21-0
M. Wt: 322.4 g/mol
InChI Key: XVIUOHLUFLSLMA-UHFFFAOYSA-N
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Description

1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals . This compound, in particular, combines the indole moiety with a tetrahydroisoquinoline structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium(II) acetate as a catalyst, along with a bidentate ligand and a soluble base such as triethylamine under reflux conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar compounds to 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include:

The uniqueness of 1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

15832-21-0

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H22N2O2/c1-23-19-10-13-7-8-21-18(16(13)11-20(19)24-2)9-14-12-22-17-6-4-3-5-15(14)17/h3-6,10-12,18,21-22H,7-9H2,1-2H3

InChI Key

XVIUOHLUFLSLMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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